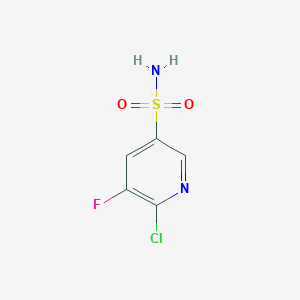
(3S)-3-methyl-1-(2-methylpropyl)piperazine
Overview
Description
“(3S)-3-methyl-1-(2-methylpropyl)piperazine” is a chemical compound with the molecular formula C9H20N2. It contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .
Synthesis Analysis
The synthesis of piperazine derivatives, including “(3S)-3-methyl-1-(2-methylpropyl)piperazine”, has been a subject of research. The synthesis often involves asymmetric methods, focusing on the development of new methods for asymmetric synthesis, especially of relevant saturated N-heterocycles .Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
Piperazine compounds, including “(3S)-3-methyl-1-(2-methylpropyl)piperazine”, mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis
The molecular weight of “(3S)-3-methyl-1-(2-methylpropyl)piperazine” is 156.27 g/mol.Scientific Research Applications
Medicinal Chemistry Applications
Piperazine derivatives have been extensively studied for their potential therapeutic applications. For instance, derivatives have shown promise as antagonists for various receptors, indicating their potential in treating conditions like cachexia through oral administration to promote food intake in tumor-bearing mice (Chen et al., 2007). Furthermore, novel piperazine compounds have been synthesized and evaluated for antidepressant and antianxiety activities, demonstrating significant effects in behavioral tests on albino mice (J. Kumar et al., 2017).
Pharmacological Evaluation
Piperazine derivatives have been identified as pure opioid receptor antagonists, offering insights into developing new treatments for opioid-related disorders. Compounds in this category have displayed low nanomolar potencies at μ, δ, and κ receptors with pure antagonist properties, highlighting their potential in pharmacological interventions (F. Carroll et al., 2010).
Anticancer and Antibacterial Research
Research on piperazine derivatives has also extended into anticancer and antibacterial areas. For instance, compounds have shown excellent in vivo and in vitro anticancer activity with low toxicity, as demonstrated by the analysis of major metabolites in rat plasma and tissues (Xiaomei Jiang et al., 2007). Moreover, piperazine units are prevalent in numerous effective drugs, with derivatives exhibiting potent antibacterial agents against resistant strains of Staphylococcus aureus, suggesting their significant role in addressing antimicrobial resistance (S. Shroff et al., 2022).
Organic Synthesis and Chemical Analysis
In organic chemistry, piperazine-based derivatives are used for derivatization, enhancing signal detection in mass spectrometry. This application is crucial for proteome analysis, where identifying peptides with low molecular weight and high pI value becomes more feasible after derivatization (X. Qiao et al., 2011).
Safety And Hazards
Future Directions
Piperazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. Therefore, the synthetic methods and biological activities of piperazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
(3S)-3-methyl-1-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-11-5-4-10-9(3)7-11/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRGCMSHAHLFEH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-methyl-1-(2-methylpropyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



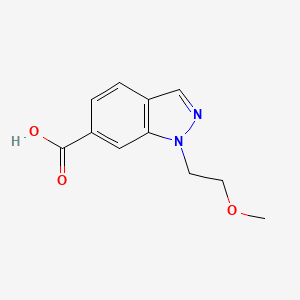
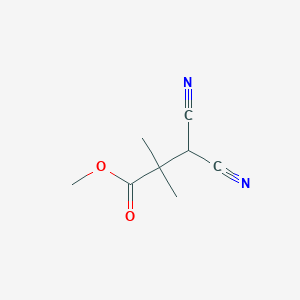
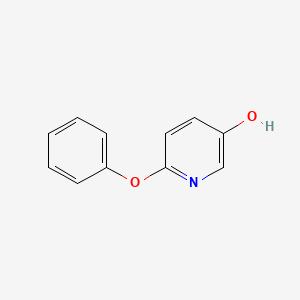
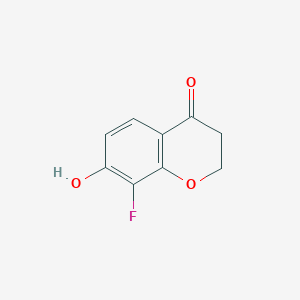
![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)

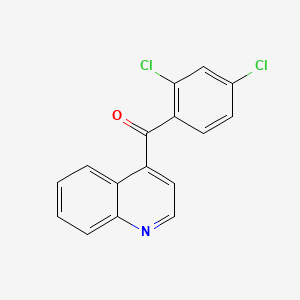
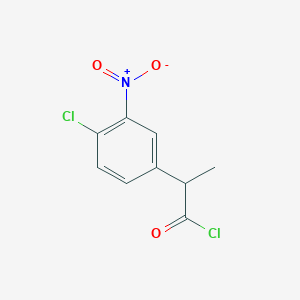


![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)
